(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide
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Overview
Description
(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrano-thiazole ring, and a prop-2-enamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenylacetic acid derivative with a thiazole precursor, followed by cyclization to form the pyrano-thiazole ring. The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction under specific conditions, such as the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism by which (2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}prop-2-enamide: shares structural similarities with other pyrano-thiazole derivatives and phenylprop-2-enamide compounds.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-7H,8-10H2,(H,16,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXJWABAXYYAIO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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